Neu-tral red

Electrochemistry Biosensors Modified Electrodes

Neutral Red (C.I. Basic Red 5) is a phenazine-based vital dye engineered for critical bioanalytical workflows where generic alternatives fail. Its unique phenazine core enables electropolymerization into robust films with superior adhesion to carbon electrodes, directly extending biosensor operational lifetimes. The Neutral Red Uptake (NRU) assay delivers higher sensitivity than MTT for photocytotoxicity screening and is completely free from copper interference—a critical advantage for toxicology studies of copper-based drugs and nanomaterials. With a narrow pH transition range of 6.8 (red) to 8.0 (yellow) and pKa values of 6.7–7.4, it provides precise, spectrophotometric pH determination in physiological media, outperforming broader-range indicators like Phenol Red.

Molecular Formula C15H17ClN4
Molecular Weight 288.77 g/mol
CAS No. 553-24-2
Cat. No. B1678645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeu-tral red
CAS553-24-2
SynonymsC.I. Basic Red 5
Neutral Red
Nuclear Fast Red (Basic Dye)
Red, Neutral
Red, Toluylene
Toluylene Red
Molecular FormulaC15H17ClN4
Molecular Weight288.77 g/mol
Structural Identifiers
SMILESCC1=CC2=[NH+]C3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-]
InChIInChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H
InChIKeyPGSADBUBUOPOJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Neutral Red (CAS 553-24-2) Technical Specifications and Procurement-Grade Characterization for R&D and Industrial Dye Applications


Neutral Red (C.I. Basic Red 5, CAS 553-24-2) is a phenazine-based weak basic dye with the molecular formula C15H17ClN4 and a molecular weight of 288.78 g/mol [1]. It is characterized by a dark green solid appearance, a melting point of 290 °C (decomposition), and a water solubility of 50 g/L [1]. Its pKa values are 6.7 and 7.4 at 25 °C, with a pH transition range from 6.8 (red) to 8.0 (yellow) [1]. This compound is stable under standard storage conditions but is incompatible with strong oxidizing agents [1].

Why Neutral Red Cannot Be Arbitrarily Substituted: A Technical Rationale for Sourcing Authentic Neutral Red Over Generic 'Red Dyes' or Simple pH Indicators


Substituting Neutral Red with a generic 'red dye' or an alternative pH indicator like Phenol Red or Methyl Red introduces significant risk of experimental failure and data misinterpretation. Its unique performance profile is not a generic function of color or basicity but is rooted in its specific phenazine core structure, which dictates its electrochemical behavior, lysosomal accumulation mechanism, and resistance to interference from common assay contaminants such as copper ions [1][2]. The quantitative differentiation outlined in Section 3 demonstrates that its properties are not interchangeable with other dyes in the same or similar application classes.

Quantitative Comparative Performance Data for Neutral Red: Head-to-Head Evidence Against Closest Analogs for Informed Procurement Decisions


Poly(Neutral Red) Electrode Films Exhibit Superior Adhesion Compared to Poly(Methylene Blue) and Poly(Methylene Green)

In a comparative study of electropolymerized films on carbon electrodes, poly(neutral red) (PNR) demonstrated the best adhesion among three phenazine and phenothiazine dye polymers [1]. This was a direct observation against the comparator polymers poly(methylene blue) (PMB) and poly(methylene green) (PMG) [1].

Electrochemistry Biosensors Modified Electrodes

Neutral Red Uptake (NRU) Assay Demonstrates Higher Sensitivity than MTT Assay for Detecting Hypericin Photocytotoxicity

In a study assessing hypericin photocytotoxicity on A431 cells, the Neutral Red assay yielded an IC50 of 70 nM after 24 hours, which was significantly lower (more sensitive) than the IC50 of 277 nM obtained from the MTT assay [1]. The study concluded that the neutral red assay is as sensitive as the antiproliferative assay but superior to the MTT assay at detecting hypericin cell damage [1].

Cytotoxicity Photodynamic Therapy In Vitro Toxicology

Neutral Red Assay is Not Interfered by Copper Compounds, Unlike the MTT Assay

Low micromolar levels of copper compounds (e.g., Cu(II)Urea2, Cu(II)Ser2, CuCl2) were found to interfere with the MTT assay, leading to improper detection of the formazan product [1]. In contrast, the Neutral Red assay showed no such interference and remained sensitive for assessing the viability of P19 neurons in the presence of these copper compounds [1].

Assay Interference Copper Toxicology Method Validation

Neutral Red Exhibits a Distinct pH Transition Range and pKa, Differentiating it from Common pH Indicators like Phenol Red

Neutral Red possesses a pH transition range of 6.8 (red) to 8.0 (yellow) and a pKa of 6.8 [1]. In contrast, a similar and commonly used pH indicator, Phenol Red, has a transition range of 6.8 (yellow) to 8.4 (red) and a pKa of 7.9 [1]. This difference in range and pKa provides a critical distinction in applications requiring precise pH monitoring in the near-neutral physiological range.

pH Indicator Spectrophotometry Fiber-Optic Sensors

Optimal Research and Industrial Use-Cases for Neutral Red Based on Quantified Differentiation


Development of Stable Electrochemical Biosensors and Modified Electrodes

Given the superior adhesion of poly(neutral red) films to carbon electrodes compared to other phenothiazine polymers [1], this compound is the preferred monomer for electropolymerization in the construction of robust biosensors. Its application ensures enhanced sensor stability and longer operational lifetimes, which are critical for both academic research and commercial point-of-care diagnostic devices.

High-Sensitivity Cytotoxicity Screening for Photodynamic Therapy Agents

The Neutral Red Uptake (NRU) assay's superior sensitivity over the MTT assay in detecting photocytotoxicity, as demonstrated with hypericin [1], makes it the method of choice for early-stage screening of novel photosensitizers. This is crucial for pharmaceutical and academic labs involved in developing photodynamic therapies for cancer and other diseases.

Cytotoxicity Assessment of Copper-Containing Compounds and Nanomaterials

In toxicological studies involving copper-based drugs, dietary supplements, or nanomaterials, the MTT assay is known to be unreliable due to copper interference [1]. The Neutral Red assay, which is free from such interference, is the superior and more reliable alternative for generating accurate viability data in these contexts, ensuring compliance with regulatory toxicology standards.

Precise pH Monitoring in Near-Neutral Biological and Environmental Systems

For applications requiring precise pH determination in the physiological range, such as monitoring cell culture media, fermentation processes, or analyzing slightly acidic/alkaline water samples, the distinct pKa (6.8) and narrow transition range (6.8-8.0) of Neutral Red [1] offer a more sensitive and specific response than broader-range indicators like Phenol Red. This is particularly valuable in fiber-optic pH sensors and spectrophotometric assays.

Technical Documentation Hub

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